molecular formula C16H13N3OS B256535 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine

4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine

Cat. No. B256535
M. Wt: 295.4 g/mol
InChI Key: FXWUXRZCDZXZNE-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is a chemical compound that has drawn the attention of the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has low toxicity in normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine include further studies on its potential applications in cancer therapy, agriculture, and materials science. It is also important to investigate its potential side effects and toxicity in vivo, as well as its pharmacokinetics and pharmacodynamics. Additionally, further studies on its mechanism of action and structure-activity relationship could lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine involves the reaction of 3-phenylprop-2-en-1-ylthiol with 2-cyanopyridine N-oxide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties, with promising results in vitro and in vivo studies. It has also shown potential as an antifungal and antibacterial agent.
In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens, making it a potential candidate for the development of environmentally friendly pesticides. It has also shown potential as a growth regulator for plants.
In materials science, 4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been studied for its ability to act as a fluorescent probe for the detection of metal ions, making it a potential candidate for the development of sensors for environmental monitoring.

properties

Product Name

4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C16H13N3OS/c1-2-5-13(6-3-1)7-4-12-21-16-19-18-15(20-16)14-8-10-17-11-9-14/h1-11H,12H2/b7-4+

InChI Key

FXWUXRZCDZXZNE-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)C3=CC=NC=C3

SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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